

Comparative study of 4-Ethynylanisole in the synthesis of bioactive molecules

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Compound of Interest					
Compound Name:	4-Ethynylanisole				
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4-Ethynylanisole in Bioactive Molecule Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals, the choice of building blocks in synthesizing novel bioactive molecules is critical. **4-Ethynylanisole**, a terminal alkyne with an electron-donating methoxy group, presents a versatile scaffold for creating diverse molecular architectures, particularly through Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This guide provides a comparative analysis of **4-ethynylanisole** against other terminal alkynes, supported by experimental data, to inform its application in drug discovery.

Performance in Key Synthetic Reactions

The utility of **4-ethynylanisole** is most evident in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Sonogashira coupling and the CuAAC reaction. The electron-donating nature of the methoxy group in **4-ethynylanisole** can influence reaction kinetics and yields compared to unsubstituted or electron-withdrawn phenylacetylenes.

Sonogashira Coupling

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of complex molecules.[1] While a direct comparative study is limited, evidence suggests that electron-donating groups on the



phenylacetylene ring can modulate reaction rates. Generally, aryl acetylenes are more reactive than alkyl acetylenes in this reaction.[2]

Termin al Alkyne	Aryl Halide	Cataly st Syste m	Solven t	Base	Temp. (°C)	Time (h)	Yield (%)	Refere nce
4- Ethynyl anisole	4- Iodoani sole	PdCl ₂ (P Ph ₃) ₂ / Cul	THF	Diisopr opylami ne	RT	3	~92 (estimat ed)	[2]
Phenyla cetylen e	4- Iodoani sole	PdCl ₂ (P Ph ₃) ₂ / [TBP]	[4EtOV]	-	55	3	85	[2]
Phenyla cetylen e	lodoben zene	Pd(CH ₃ CN) ₂ Cl ₂ + cataCXi um A	2- MeTHF	CS2CO3	RT	48	>95	[3]
1- Octyne	lodoben zene	PdCl ₂ (P Ph ₃) ₂ / Cul	THF	Diisopr opylami ne	RT	3	88	[2]

Note: Yields are from different studies and may not be directly comparable due to variations in experimental conditions. The yield for **4-Ethynylanisole** is an estimation based on the reactivity of similar para-substituted phenylacetylenes.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, a scaffold prevalent in many bioactive molecules.[4] The electronic properties of the alkyne are a key factor in this reaction.



Termina I Alkyne	Azide	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referen ce
4- Ethynyla nisole	Benzyl azide	CuO-600	-	-	-	-	[5]
(1- ethynyl- 4- methoxy benzene)							
Phenylac etylene	Benzyl azide	Cul	Cyrene™	30	12	88	[6][7]
1- Ethynyl- 4- methylbe nzene	Benzyl azide	CuO-600	-	-	-	-	[5]
1-Chloro- 4- ethynylbe nzene	Benzyl azide	CuO-600	-	-	-	-	[5]

Note: While a specific yield for **4-ethynylanisole** was not provided in the comparative table of one study, it was noted that phenylacetylenes with electron-donating groups like the methoxy group in **4-ethynylanisole** react readily with benzyl azide.[5] Another study suggests that long-chain alkoxy-substituted ethynylbenzenes are expected to be highly effective substrates in CuAAC reactions, with reactivity comparable to phenylacetylene.[8]

Application in the Synthesis of Bioactive Molecules

The triazole and substituted acetylene moieties derived from **4-ethynylanisole** are present in a variety of compounds with demonstrated biological activity, particularly as anticancer agents.



Combretastatin Analogues

Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization and exhibits potent antitumor properties.[9] The synthesis of analogues often involves Sonogashira coupling to introduce the characteristic stilbene-like bridge. While specific examples using **4-ethynylanisole** were not found in the initial searches, the general synthetic strategies for CA-4 analogues provide a framework for its potential application.[10][11][12]

Kinase Inhibitors (e.g., PI3K/Akt/mTOR pathway inhibitors)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.[13][14] Many inhibitors of this pathway are heterocyclic compounds, and the synthesis of such molecules can involve reactions where **4-ethynylanisole** could be a key building block.[15]

Compound Class	Target	Example IC50 (μM)	Cancer Cell Line	Reference
Thiazolo[3,2- a]pyrimidin-5- ones	mTOR / PI3Kα	120 (ΡΙ3Κα)	-	[16]
Pyrido[3',2':4,5]fu ro[3,2- d]pyrimidine	PI3Kα / mTOR	0.0084 (ΡΙ3Κα)	-	[17]
4- Morpholinopyrrol opyrimidines	PI3Kα / mTOR	Low nanomolar	MDA-MB-361	[13]

Experimental Protocols General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a procedure for the reaction of benzyl azide and phenylacetylene in the green solvent Cyrene™ and can be modified for **4-ethynylanisole**.[6][7]



Materials:

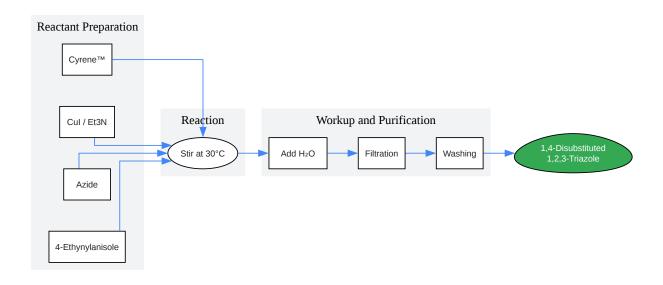
- 4-Ethynylanisole
- Benzyl azide
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Cyrene™ (solvent)
- 4 mL screw-cap vial
- · Magnetic stirrer

Procedure:

- In a 4 mL screw-cap vial, dissolve the azide (e.g., benzyl azide, 1.15 mmol), the terminal alkyne (e.g., 4-ethynylanisole, 1.0 mmol), triethylamine (0.1 equiv), and copper(I) iodide (0.01 mmol) in Cyrene™ (2.5 mL).
- Stir the reaction mixture at 30 °C overnight.
- Upon completion of the reaction (monitored by TLC or GC), add 20 mL of cold distilled water to the reaction mixture and stir vigorously.
- Filter the resulting solid product, wash with distilled water (3 x 5 mL), and dry under a fume hood until a constant weight is achieved.

Visualizing Workflows and Pathways Experimental Workflow for CuAAC Synthesis





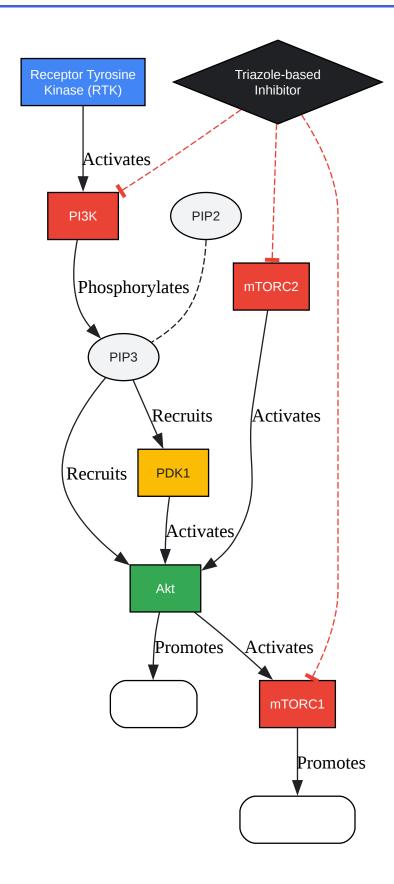
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Caption: A generalized workflow for the CuAAC synthesis of 1,2,3-triazoles.

PI3K/Akt/mTOR Signaling Pathway

Many bioactive molecules synthesized using building blocks like **4-ethynylanisole** target key cellular signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a prominent example.





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Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.



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